molecular formula C7H8F6O3 B8712608 Ethyl 2,2,3,4,4,4-hexafluorobutyl carbonate

Ethyl 2,2,3,4,4,4-hexafluorobutyl carbonate

Cat. No.: B8712608
M. Wt: 254.13 g/mol
InChI Key: YKYMHQGFSAMUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2,3,4,4,4-hexafluorobutyl carbonate is a useful research compound. Its molecular formula is C7H8F6O3 and its molecular weight is 254.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8F6O3

Molecular Weight

254.13 g/mol

IUPAC Name

ethyl 2,2,3,4,4,4-hexafluorobutyl carbonate

InChI

InChI=1S/C7H8F6O3/c1-2-15-5(14)16-3-6(9,10)4(8)7(11,12)13/h4H,2-3H2,1H3

InChI Key

YKYMHQGFSAMUCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Example 3 was prepared by combining 2,2,3,4,4,4-hexafluorobutan-1-ol (184 g, 1.012 moles, Lancaster Synthesis Ltd., Ward Hill, Mass.), triethylamine (102 g, 1.008 moles) and methyl-t-butyl ether (350 mL) in a 1-L round bottom flask that was maintained at a temperature between 5° C. and 15° C. with a carbon dioxide/water bath. To the stirred mix, ethylchloroformate (100 g, 0.92 moles) was added from a jacketed addition funnel that was maintained between 5° C. and 15° C. The ethylchloroformate was added over a period of 4 h. Once addition was complete, the reaction mixture was stirred for an additional 16 h and was allowed to warm to room temperature. Then 100 mL of distilled water was added to the reaction mixture. The organic phase was collected. The water phase was extracted twice with 100 mL portions of methyl-t-butyl ether and all of the organic phases were combined. The organic phase was washed with a 100 mL portion of distilled water and a 100 mL portion of 1N HCl. The ether was removed by rotary evaporation. The remaining sample was purified by fractional distillation, using a concentric tube column. The product was analyzed by GC/MS.
Quantity
184 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

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